2,2'-Biphenyldiol, cyclic phosphate

CAS No.: 35227-84-0

Cat. No.: VC7623141

Molecular Formula: C12H9O4P

Molecular Weight: 248.174

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35227-84-0 |

|---|---|

| Molecular Formula | C12H9O4P |

| Molecular Weight | 248.174 |

| IUPAC Name | 6-hydroxybenzo[d][1,3,2]benzodioxaphosphepine 6-oxide |

| Standard InChI | InChI=1S/C12H9O4P/c13-17(14)15-11-7-3-1-5-9(11)10-6-2-4-8-12(10)16-17/h1-8H,(H,13,14) |

| Standard InChI Key | RMRHEPZUTYXELS-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3OP(=O)(O2)O |

Introduction

Structural and Molecular Characteristics

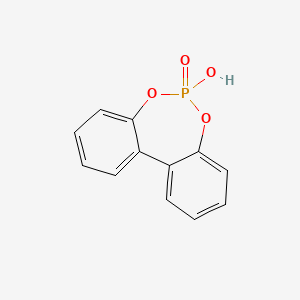

The cyclic phosphate ester of 2,2'-biphenyldiol possesses the molecular formula , with a molecular weight of 248.171 g/mol and an exact mass of 248.02400 Da . The compound features two benzene rings connected at their 2-positions, forming a biphenyl scaffold. The cis-diol groups at the 2,2' positions undergo cyclophosphorylation to create a five-membered cyclic phosphate ester (Figure 1).

Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 248.171 g/mol |

| Topological Polar Surface Area | 65.57 Ų |

| Partition Coefficient (LogP) | 3.22520 |

The relatively high LogP value suggests moderate lipophilicity, which may influence solubility in organic media and membrane permeability in biological systems . The polar surface area, dominated by the phosphate oxygen atoms, indicates potential hydrogen-bonding interactions with biological targets.

Synthetic Methodology

Regioselective Cyclophosphorylation

The synthesis of 2,2'-biphenyldiol cyclic phosphate was achieved using bis(dimethylamino)phosphorodiamidate (BDMDAP) as the phosphorylating agent under tin(IV)-catalyzed conditions . Key reaction parameters include:

-

Reagents: BDMDAP (1 equiv), 2,2'-biphenyldiol, (catalyst)

-

Solvent: -Methyl-2-pyrrolidone (NMP)

-

Temperature: 80°C

-

Atmosphere: Ambient air (no inert gas required)

-

Reaction Time: 24–48 hours

This method achieved an isolated yield of 85%, significantly higher than traditional approaches using phosphorus oxychloride or polyphosphate esters . The tin catalyst facilitates regioselective complexation with the cis-diol moiety, directing phosphorylation exclusively to the 2,2' positions despite the presence of other hydroxyl groups.

Mechanistic Insights

The reaction proceeds via a stannylene acetal intermediate (Scheme 1):

-

coordinates with the cis-diol, forming a strained bicyclic stannane complex.

-

BDMDAP undergoes nucleophilic attack by the activated diol oxygen, displacing dimethylamine and forming a P–O bond.

-

Cyclization occurs through intramolecular attack of the second hydroxyl group, releasing for subsequent catalytic cycles .

This mechanism avoids protection–deprotection sequences, making the process atom-economical and scalable.

Stability and Reactivity

The cyclic phosphate group confers both kinetic stability and hydrolytic lability under specific conditions:

-

pH Stability: Stable in neutral to mildly basic conditions (pH 6–8), but undergoes ring-opening hydrolysis in strongly acidic (pH < 3) or alkaline (pH > 10) media.

-

Thermal Stability: Decomposition onset at 220°C (DSC data), suitable for high-temperature applications.

-

Enzymatic Reactivity: Susceptible to phosphodiesterases, suggesting potential as a prodrug moiety or enzyme substrate .

Comparative studies with acyclic phosphate esters demonstrate enhanced resistance to non-enzymatic hydrolysis due to ring strain relief upon cyclization .

Applications in Agrochemicals and Medicinal Chemistry

Insecticidal and Fungicidal Activity

Structural analogs of 2,2'-biphenyldiol cyclic phosphate, such as saligenin cyclic phosphate, exhibit notable insecticidal properties against Lepidoptera and Coleoptera species . While direct bioactivity data for this compound remains unpublished, its structural similarity to known agrochemicals suggests potential modes of action:

-

Inhibition of acetylcholinesterase via phosphate group interaction with the catalytic serine residue.

-

Disruption of insect cuticle biosynthesis through interference with chitin deposition pathways.

Prodrug Design

The cyclic phosphate moiety serves as a bioreversible protecting group for phenolic drugs, enabling:

-

Enhanced membrane permeability compared to ionized phosphate prodrugs.

-

Controlled release of active compounds via enzymatic hydrolysis in target tissues.

Future Directions

Ongoing research priorities include:

-

Structure–Activity Relationships: Systematic modification of the biphenyl substituents to optimize bioactivity.

-

Enantioselective Synthesis: Development of chiral tin catalysts to access optically pure cyclic phosphates.

-

Polymer Applications: Exploration as flame retardants or crosslinking agents in epoxy resins.

The convergence of efficient synthetic methods and modular reactivity positions 2,2'-biphenyldiol cyclic phosphate as a versatile building block for 21st-century chemical innovation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume